
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide, also known as DZP, is a chemical compound that belongs to the class of pyrazolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide exerts its anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This mechanism of action is believed to be responsible for the potential use of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its potential as a multi-targeted drug. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its moderate yield and purity, which requires further optimization.
Future Directions
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. One of the potential future directions is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are required to investigate the potential use of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential anticancer activity of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide requires further investigation to determine its efficacy in vivo. Finally, the potential use of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide as a multi-targeted drug requires further exploration to identify its potential applications in various fields.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves the reaction between 3,5-dimethylphenylhydrazine and 3-(1-bromoethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. The overall yield of the synthesis process is moderate, and further optimization is required to improve the yield and purity of the product.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Furthermore, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been studied for its potential anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-7-11(2)9-13(8-10)16-14(18)12(3)17-6-4-5-15-17/h4-9,12H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMQXCMXASKVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)N2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
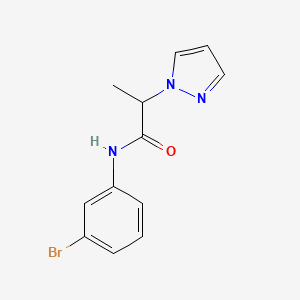
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
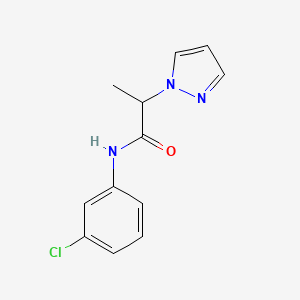
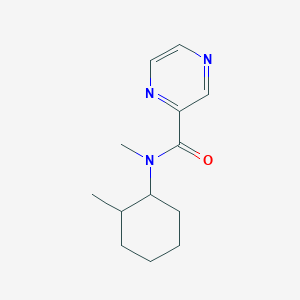
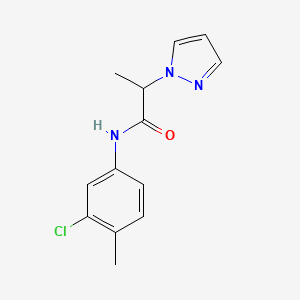
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
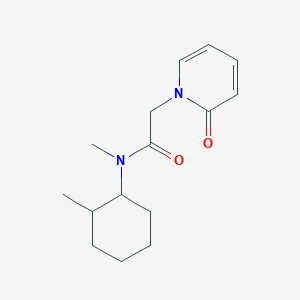
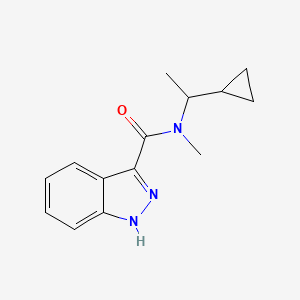
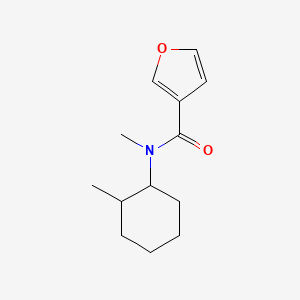
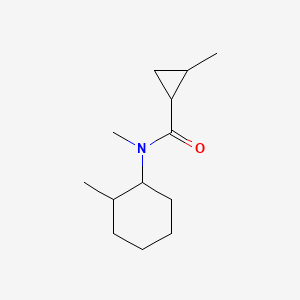
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)